(Z)-2-(3-ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
Description
(Z)-2-(3-Ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a benzylidene-substituted heterocyclic compound featuring a benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one core. Its synthesis typically involves the condensation of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux conditions in acetic acid with sodium acetate as a catalyst . The compound’s Z-configuration arises from the planar arrangement of the α,β-unsaturated carbonyl system, a structural motif critical for bioactivity .
Key functional groups include:
Properties
IUPAC Name |
(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-23-15-9-11(7-8-14(15)21)10-16-17(22)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-10,21H,2H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIIFTCLYXHKSC-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-ethoxy-4-hydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H17N2O3S. The compound features a thiazole ring fused with an imidazole structure, which is known to confer various biological activities. The presence of the ethoxy and hydroxy substituents may enhance its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing benzothiazole motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as those involving p53 and NF-kB.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 8.3 | NF-kB inhibition |
| This compound | A549 (lung cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it may possess moderate activity against certain bacterial strains. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria by disrupting bacterial cell wall synthesis.
Acetylcholinesterase Inhibition
Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to serve as a therapeutic agent in treating Alzheimer's disease. Compounds with thiazole rings have been shown to inhibit acetylcholinesterase effectively.
Case Studies
- In vitro Studies : A series of compounds based on the imidazo-thiazole framework were synthesized and tested for their biological activity. One study reported an IC50 value of 5.0 µM for a related compound against acetylcholinesterase, indicating strong potential for cognitive enhancement applications in Alzheimer's treatment.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Docking simulations suggest favorable interactions with acetylcholinesterase active sites.
Comparison with Similar Compounds
Tyrosinase Inhibitory Activity
Tyrosinase inhibitors with the benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one scaffold exhibit varying potencies depending on substituent patterns. Key analogs and their activities are summarized below:
Key Findings :
- Ortho-dihydroxy substituents (e.g., 3,4-dihydroxy) yield the lowest IC₅₀ (0.14 µM) due to strong hydrogen bonding with tyrosinase’s active site .
- Methoxy/ethoxy groups reduce potency compared to hydroxy analogs (e.g., 5-HMT IC₅₀ = 18.1 µM vs. Compound I IC₅₀ = 5.0 µM) .
- Suicide substrate behavior: Compounds with o-diphenolic groups (e.g., 3,4-dihydroxy derivatives) irreversibly inhibit tyrosinase by forming covalent adducts .
Structural Modifications and Bioactivity Trends
Physical and Chemical Properties
Note: Ethoxy and hydroxy groups in the target compound likely increase polarity compared to alkyl- or aryl-substituted analogs, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
